molecular formula C21H18N4O4 B11201599 3-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyridazin-4(1H)-one

3-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyridazin-4(1H)-one

Cat. No.: B11201599
M. Wt: 390.4 g/mol
InChI Key: GFVDDAMPNKPJMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-(3,5-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-(4-METHYLPHENYL)-1,4-DIHYDROPYRIDAZIN-4-ONE is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of multiple functional groups, including methoxy, oxadiazole, and dihydropyridazinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(3,5-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-(4-METHYLPHENYL)-1,4-DIHYDROPYRIDAZIN-4-ONE typically involves a multi-step process starting from commercially available starting materials. The key steps in the synthesis include:

    Formation of the Oxadiazole Ring: This step involves the cyclization of a suitable precursor, such as a hydrazide, with an appropriate carboxylic acid derivative under acidic or basic conditions to form the 1,2,4-oxadiazole ring.

    Introduction of the Methoxy Groups: The methoxy groups can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

    Formation of the Dihydropyridazinone Ring: This step involves the cyclization of a suitable precursor, such as a hydrazine derivative, with an appropriate diketone or ketoester under acidic or basic conditions to form the dihydropyridazinone ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, scale-up processes may involve continuous flow reactors and other advanced technologies to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

3-[3-(3,5-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-(4-METHYLPHENYL)-1,4-DIHYDROPYRIDAZIN-4-ONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride to form corresponding reduced products.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, using reagents such as halogens, alkylating agents, or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other strong reducing agents.

    Substitution: Halogens, alkylating agents, nucleophiles, and other suitable reagents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield corresponding alcohols or amines.

Scientific Research Applications

3-[3-(3,5-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-(4-METHYLPHENYL)-1,4-DIHYDROPYRIDAZIN-4-ONE has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure and functional groups make it a potential candidate for drug development. It may exhibit various biological activities, such as anti-inflammatory, anticancer, and antimicrobial properties.

    Materials Science: The compound can be used as a building block for the synthesis of advanced materials, such as polymers and nanomaterials, with specific properties.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of other complex organic molecules, facilitating the development of new synthetic methodologies and reaction pathways.

Mechanism of Action

The mechanism of action of 3-[3-(3,5-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-(4-METHYLPHENYL)-1,4-DIHYDROPYRIDAZIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound’s functional groups, such as the oxadiazole and dihydropyridazinone moieties, may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. For example, the compound may inhibit specific enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: A compound with similar methoxy groups but different core structure.

    3,5-Dimethoxyphenyl derivatives: Compounds with similar aromatic substitution patterns but different heterocyclic rings.

    1,2,4-Oxadiazole derivatives: Compounds with similar oxadiazole rings but different substituents.

Uniqueness

3-[3-(3,5-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-(4-METHYLPHENYL)-1,4-DIHYDROPYRIDAZIN-4-ONE is unique due to its combination of functional groups and heterocyclic rings, which confer specific chemical properties and potential applications. Its structure allows for diverse chemical reactivity and interactions with biological targets, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C21H18N4O4

Molecular Weight

390.4 g/mol

IUPAC Name

3-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyridazin-4-one

InChI

InChI=1S/C21H18N4O4/c1-13-4-6-15(7-5-13)25-9-8-18(26)19(23-25)21-22-20(24-29-21)14-10-16(27-2)12-17(11-14)28-3/h4-12H,1-3H3

InChI Key

GFVDDAMPNKPJMA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC(=CC(=C4)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.